2-Amino-6-(bromomethyl)-4-hydroxyquinazoline
Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “2-Amino-6-(bromomethyl)-4-hydroxyquinazoline”, there are related compounds that have been synthesized. For example, a new series of 2-amino-6-(trifluoromethoxy)benzoxazole derivatives structurally related to riluzole, a neuroprotective drug, has been synthesized .Scientific Research Applications
Synthesis of Anti-Cancer Drugs
2-Amino-6-(bromomethyl)-4-hydroxyquinazoline serves as a key intermediate in the synthesis of anti-cancer drugs, particularly those inhibiting thymidylate synthase. This compound has been utilized in the synthesis of various quinazoline derivatives with pharmacological importance, including anti-inflammatory and analgesic properties (Cao Sheng-li, 2004).
Biological Activity and Pharmaceutical Applications
Some derivatives of this compound have been synthesized and shown to possess significant analgesic, anti-inflammatory, and antihelmintic activities. This indicates its potential in developing new therapeutic agents with diverse biological activities (S. Sahu et al., 2008).
Manufacturing Process Optimization
The compound has been instrumental in optimizing the manufacturing process of certain pharmaceuticals. For instance, the large-scale production of the anticancer agent Thymitaq utilized 6-bromo-5-methylanthranilic acid, which is closely related to 2-Amino-6-(bromomethyl)-4-hydroxyquinazoline. The optimized process replaced sodium hydride with sodium hydroxide and developed a method for copper removal, ensuring pharmaceutical quality (H. Malmgren et al., 2008).
Antimicrobial Activities
Certain amino derivatives of related compounds have demonstrated significant antimicrobial activities against gram-positive and gram-negative bacteria, as well as yeast. This suggests the potential of 2-Amino-6-(bromomethyl)-4-hydroxyquinazoline in the development of new antimicrobial agents (G B Okide et al., 2000).
Telescoping Process in Drug Synthesis
The compound has been used in the telescoping process for the synthesis of key intermediates in drug discovery, improving yield and purity in pharmaceutical research. This highlights its role in streamlining drug development processes (K. Nishimura, T. Saitoh, 2016).
Synthesis of Novel Anticancer Compounds
Indole-aminoquinazolines, synthesized via amination of 2-aryl-4-chloroquinazolines with 7-amino-2-aryl-5-bromoindoles, were evaluated for anticancer properties. The synthesis of such compounds, where 2-Amino-6-(bromomethyl)-4-hydroxyquinazoline can be a precursor, demonstrates its importance in developing novel anticancer agents (M. Mphahlele et al., 2018).
Future Directions
The future directions in the study of “2-Amino-6-(bromomethyl)-4-hydroxyquinazoline” and related compounds could involve the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs .
properties
IUPAC Name |
2-amino-6-(bromomethyl)-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c10-4-5-1-2-7-6(3-5)8(14)13-9(11)12-7/h1-3H,4H2,(H3,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFNMGGSSMUALF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CBr)C(=O)NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50544424 | |
Record name | 2-Amino-6-(bromomethyl)quinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50544424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-(bromomethyl)-4-hydroxyquinazoline | |
CAS RN |
58677-08-0 | |
Record name | 2-Amino-6-(bromomethyl)quinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50544424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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